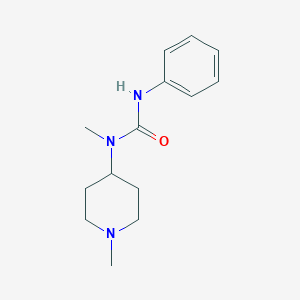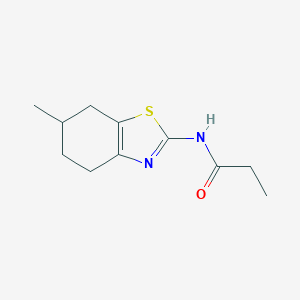
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to cell death. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce cell cycle arrest, which can prevent the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective therapeutic agent compared to traditional chemotherapy drugs. However, one limitation of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in scientific research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide. Another area of interest is the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in combination with other therapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 5-fluoro-2-methoxyaniline with 3-methoxypropylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been studied for its antibacterial, antifungal, and antiviral properties.
Propiedades
Nombre del producto |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C11H16FNO4S |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16FNO4S/c1-16-7-3-6-13-18(14,15)11-8-9(12)4-5-10(11)17-2/h4-5,8,13H,3,6-7H2,1-2H3 |
Clave InChI |
OHNCAVUMUDGIRP-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
SMILES canónico |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)


![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

